2-Bromo-5-chlorobenzo[b]thiophene
Overview
Description
2-Bromo-5-chlorobenzo[b]thiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring. Benzothiophenes are a class of organosulfur compounds known for their aromatic properties and are widely used in various fields of chemistry and industry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Benzo[b]thiophenes, a class of compounds to which 2-bromo-5-chlorobenzo[b]thiophene belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
It’s known that benzo[b]thiophenes can interact with their targets through various mechanisms, such as binding to receptors or enzymes, depending on their specific substitutions .
Biochemical Pathways
Benzo[b]thiophenes are known to be involved in various biochemical pathways depending on their specific substitutions .
Result of Action
Benzo[b]thiophenes are known to have various effects at the molecular and cellular level depending on their specific substitutions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzo[b]thiophenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorobenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzothiophene with bromine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting the hydrogen atom at the 5-position of the benzothiophene ring.
Another method involves the use of aryne intermediates. In this approach, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides to form the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process typically uses bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity. The reaction conditions are optimized to ensure the selective bromination of the desired position on the benzothiophene ring.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiophenes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzothiophenes with different functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced thiophenes with altered substituents.
Scientific Research Applications
2-Bromo-5-chlorobenzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzo[b]thiophene
- 2-Chloro-5-fluorobenzo[b]thiophene
- 2-Bromo-5-iodobenzo[b]thiophene
Uniqueness
2-Bromo-5-chlorobenzo[b]thiophene is unique due to the presence of both bromine and chlorine atoms on the benzothiophene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific synthetic and research applications. The dual halogenation can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-bromo-5-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOTLPKJZWVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594229 | |
Record name | 2-Bromo-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227802-38-2 | |
Record name | 2-Bromo-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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